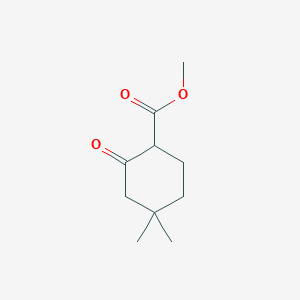
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Descripción general
Descripción
“Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is a chemical compound with the CAS Number: 32767-46-7 . It has a linear formula of C10H16O3 . The compound is a pale-yellow to yellow-brown liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is represented by the InChI Code: 1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 . This indicates that the compound consists of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is a pale-yellow to yellow-brown liquid at room temperature . It has a molecular weight of 184.24 .Aplicaciones Científicas De Investigación
1. Catalytic Reduction in Organic Chemistry
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is used in the catalytic reduction of haloalkyl-2-oxocycloalkanecarboxylates, as investigated by Mubarak, Barker, and Peters (2007). Their study involved nickel(I) salen-catalyzed reductions, leading to ring-expanded products and dehalogenated species (Mubarak, Barker, & Peters, 2007).
2. Antimicrobial Activity
Ghorab et al. (2017) synthesized derivatives of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate and evaluated their antimicrobial properties. The derivatives showed significant activity against various bacteria and fungi, indicating the compound's potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
3. Green Chemistry Applications
In green chemistry, Jin et al. (2016) explored the use of dimethyl carbonate for the acid-catalyzed carboxymethylation of alcohols and phenols, demonstrating the versatility of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate and related compounds in sustainable chemical reactions (Jin, Hunt, Clark, & McElroy, 2016).
4. Photochemistry and Molecular Structure Studies
Anklam, Lau, and Margaretha (1985) investigated the photochemistry of related cycloalkenones, providing insights into the behavior of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate under irradiation. Their research helps in understanding the compound's molecular interactions and stability under different conditions (Anklam, Lau, & Margaretha, 1985).
5. Potential in Medicinal Chemistry
Research by Isoda (1979) on 4-aminomethylcyclohexanecarboxylic acid derivatives, synthesized from similar compounds, sheds light on the potential of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in medicinal chemistry, particularly in the development of antiplasmin drugs (Isoda, 1979).
Safety And Hazards
The compound is associated with certain hazards. It has hazard statements H302, H315, and H319 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOBBBEXFZLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415649 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | |
CAS RN |
32767-46-7 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



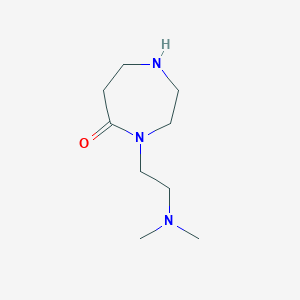

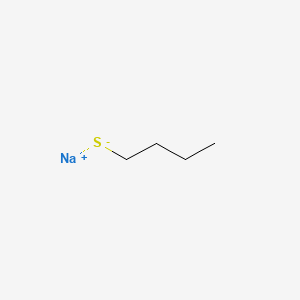
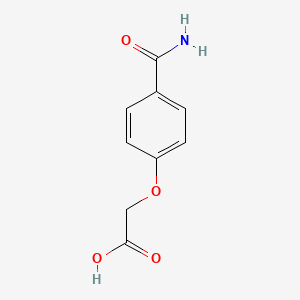


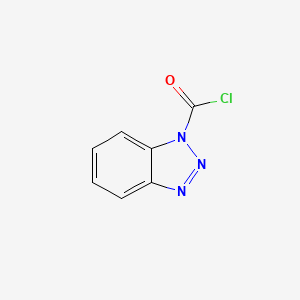
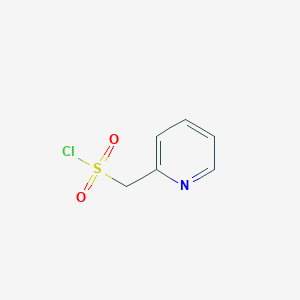
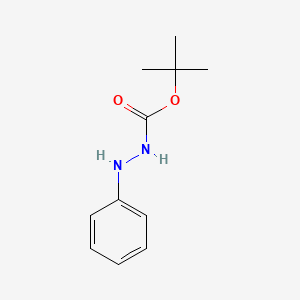
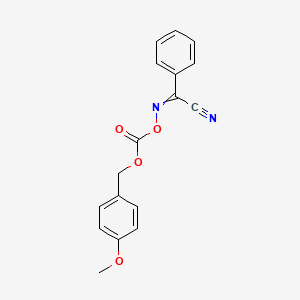
![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

